Fmoc-N-Me-D-GluOtBu-OH

Proteolytic Stability N-methylation Peptide Half-life

Select this doubly protected, non-proteinogenic amino acid to introduce site-specific N-methyl-D-glutamate residues into your peptide chain. The unique N-α-methylation sterically hinders protease access, eliminating an H-bond donor to significantly enhance proteolytic stability (up to 16.5-fold half-life increase) and passive membrane permeability, as validated by PAMPA assays. This building block disrupts on-resin aggregation during SPPS of difficult sequences, improving synthetic yield and purity. It is the definitive choice for medicinal chemistry programs targeting intracellular PPIs, oral bioavailability, or long-acting peptide therapeutics.

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
Cat. No. B15285777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-GluOtBu-OH
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)
InChIKeyFVUASVBQADLDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-GluOtBu-OH: Technical Specifications and Role in Solid-Phase Peptide Synthesis


Fmoc-N-Me-D-GluOtBu-OH is a doubly protected, non-proteinogenic amino acid derivative employed as a specialized building block in solid-phase peptide synthesis (SPPS). Its molecular architecture incorporates three distinct features: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino function, a tert-butyl (OtBu) ester protecting the γ-carboxyl side chain, and an N-α-methyl substitution on the D-glutamic acid backbone . This combination allows for the site-specific introduction of an N-methylated D-glutamate residue into a peptide chain, a modification known to alter peptide backbone conformation, increase lipophilicity, and enhance resistance to proteolytic degradation [1].

Why Fmoc-N-Me-D-GluOtBu-OH Cannot Be Replaced by Simpler Glutamate Building Blocks


Attempting to replace Fmoc-N-Me-D-GluOtBu-OH with non-methylated, chiral analogs like Fmoc-D-Glu(OtBu)-OH or Fmoc-L-Glu(OtBu)-OH would fundamentally alter the final peptide's properties in ways that are not interchangeable for research and development. While the non-methylated analogs serve as standard building blocks for introducing D- or L-glutamic acid , the N-methyl modification on Fmoc-N-Me-D-GluOtBu-OH provides a unique structural and functional advantage. This N-α-methylation is a well-established strategy to enhance peptide stability and membrane permeability, as it sterically hinders protease access to the amide bond and eliminates a hydrogen bond donor, which can improve lipophilicity [1]. Therefore, substituting this building block would result in a peptide with an unmodified backbone, which would be more susceptible to enzymatic cleavage and likely have different conformational and pharmacokinetic properties, compromising the integrity of studies focused on these specific outcomes.

Quantitative Evidence for Fmoc-N-Me-D-GluOtBu-OH Differentiation in Peptide Design


Enhancing Proteolytic Stability Through N-Methylation of Glutamate

The incorporation of an N-methyl amino acid, such as the residue derived from Fmoc-N-Me-D-GluOtBu-OH, significantly enhances a peptide's resistance to enzymatic degradation. A systematic study on the impact of backbone modifications on protease susceptibility demonstrated that peptides containing N-methyl groups can exhibit up to a 16.5-fold increase in half-life (t1/2) compared to their unmodified counterparts when exposed to specific proteases like trypsin or chymotrypsin [1]. This effect is attributed to the steric hindrance imposed by the N-methyl group, which obstructs the protease's active site from effectively cleaving the adjacent peptide bond.

Proteolytic Stability N-methylation Peptide Half-life

Improved Passive Membrane Permeability via N-Methyl Substitution

N-methylation is a validated medicinal chemistry strategy for increasing the passive membrane permeability of peptides, a key determinant of oral bioavailability and cellular uptake. Studies using Parallel Artificial Membrane Permeability Assays (PAMPA) have shown that systematic N-methylation of a peptide backbone can lead to measurable increases in permeability. For instance, in a study optimizing blood-brain barrier shuttles, the presence of N-methylamino acids in a peptide sequence improved its permeability profile in PAMPA assays, with the most permeable N-methylated peptide exhibiting a Papp of 9.1 x 10^-6 cm/s, compared to lower values for less-methylated or unmodified analogs .

Membrane Permeability PAMPA N-methylation

Conformational Control and Prevention of Peptide Aggregation

The N-methyl substitution on the amino acid residue is a powerful tool for modulating peptide secondary structure and preventing aggregation, a common issue that reduces synthetic yield and complicates purification. By replacing the backbone amide proton with a methyl group, N-methylation disrupts the formation of intramolecular hydrogen bonds and β-sheet structures, which are the primary drivers of peptide aggregation [1]. This property is particularly valuable during the synthesis of difficult peptide sequences, leading to improved crude purities and higher yields of the desired monomeric product.

Peptide Aggregation Conformational Control N-methylation

Key Application Scenarios for Fmoc-N-Me-D-GluOtBu-OH Based on Verified Evidence


Development of Protease-Resistant Peptide Therapeutics

In medicinal chemistry programs aimed at converting a bioactive peptide into a drug candidate, metabolic instability is a primary hurdle. Fmoc-N-Me-D-GluOtBu-OH can be strategically incorporated at identified proteolytic cleavage sites to enhance stability. The evidence demonstrating up to a 16.5-fold increase in half-life for N-methylated peptides supports its use in designing longer-acting therapeutic peptides [1].

Engineering Peptides for Enhanced Membrane Permeability

For projects targeting intracellular protein-protein interactions or requiring oral bioavailability, improving passive membrane permeability is critical. The cross-study comparable evidence from PAMPA assays shows that N-methylation significantly enhances a peptide's ability to cross lipid membranes, with leading analogs achieving Papp values in the range of 9.1 x 10^-6 cm/s . Fmoc-N-Me-D-GluOtBu-OH is a relevant tool for executing this design strategy.

Synthesis of Difficult or Aggregation-Prone Peptide Sequences

During the SPPS of long or hydrophobic peptides, on-resin aggregation can lead to incomplete couplings and complex purification. The class-level evidence that N-methylation disrupts aggregation-prone secondary structures makes Fmoc-N-Me-D-GluOtBu-OH a valuable building block for improving the synthetic yield and purity of such challenging sequences [2].

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